2-Phenylethyl beta-primeveroside

Description

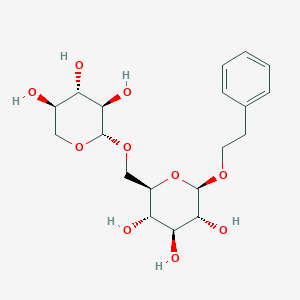

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(2-phenylethoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O10/c20-11-8-27-18(16(24)13(11)21)28-9-12-14(22)15(23)17(25)19(29-12)26-7-6-10-4-2-1-3-5-10/h1-5,11-25H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGXCWYRIBRSQA-BMVMOQKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156266 | |

| Record name | Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129932-48-5 | |

| Record name | Phenethyl β-primeveroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129932-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129932485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Phytogeographical Distribution of 2 Phenylethyl Beta Primeveroside

Presence in Camellia sinensis (Tea Plant) and its Cultivars

2-Phenylethyl beta-primeveroside is a notable constituent of the tea plant, Camellia sinensis. nih.govebi.ac.uk It is a type of glycoside, which means it is a molecule in which a sugar is bound to another functional group. Specifically, it is a 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside with a 2-phenylethyl group attached. nih.gov This compound is a precursor to 2-phenylethanol (B73330), a significant aroma compound in tea. tandfonline.comnih.gov

The presence and concentration of this compound can vary among different tea cultivars. For instance, it has been isolated from oolong tea cultivars such as 'Shuixian' and 'Maoxie'. ebi.ac.uknih.gov Research has also been conducted on the 'Yabukita' cultivar, a variety used for green tea, to understand the enzymatic processes involving this compound. ebi.ac.uk The processing of tea leaves, particularly for oolong and black tea, involves the enzymatic hydrolysis of this compound. This reaction is catalyzed by the enzyme β-primeverosidase, which breaks down the glycoside to release 2-phenylethanol, contributing to the characteristic floral aroma of these teas. tandfonline.comresearchgate.net

Table 1: Presence of this compound in Camellia sinensis Cultivars

| Cultivar | Tea Type | Reference |

|---|---|---|

| Shuixian | Oolong | ebi.ac.uknih.gov |

| Maoxie | Oolong | ebi.ac.uknih.gov |

| Yabukita | Green Tea | ebi.ac.uk |

Identification in Jasminum sambac and other Floral Species

Beyond the tea plant, this compound is a key aromatic component in several floral species, most notably Jasminum sambac, or Arabian jasmine. nih.govcabidigitallibrary.org It has been isolated from the flower buds of this plant, where it serves as a precursor to the volatile compound 2-phenylethanol, a major contributor to the iconic jasmine scent. ebi.ac.ukcabidigitallibrary.org

The compound has also been identified in other species of the Jasminum genus. cabidigitallibrary.org Its presence underscores its importance in the chemical makeup of floral fragrances. In addition to Jasminum, research indicates the presence of related glycosides in other flowering plants, suggesting a broader role for such compounds in the plant kingdom. For example, petunia flowers also produce 2-phenylethanol, indicating the likely presence of its glycosidic precursors. nih.gov

Detection in Diverse Plant Genera and Tissues (e.g., Callianthemum taipaicum, Pomelo)

The occurrence of this compound and its derivatives is not limited to tea and jasmine. It has been reported in a variety of other plant genera and tissues. For instance, it has been found in Alangium platanifolium. ebi.ac.uk

While direct detection of this compound in pomelo (Citrus maxima) is not explicitly documented in the provided results, the fruit is known to contain a wide array of secondary metabolites, including various glycosides and aromatic compounds. foodandnutritionjournal.org Given that pomelo contains numerous phenolic compounds and glycosides, the presence of similar aromatic precursors is plausible. Further research into the full metabolomic profile of pomelo could confirm the presence of this compound or related compounds.

The compound has also been identified in Callianthemum taipaicum, a plant species where its chemical profile has been studied. The presence of this compound in such a diverse range of plants highlights its widespread distribution in the plant kingdom.

Variations in Abundance Across Plant Developmental Stages and Organs

The concentration of this compound and its aglycone, 2-phenylethanol, can vary significantly depending on the developmental stage of the plant and the specific organ. In Jasminum sambac, the compound is isolated from flower buds, indicating its accumulation before the flower fully blooms. ebi.ac.uk

In the tea plant, the expression of genes related to the synthesis of aroma precursors can change during leaf development. Studies on Camellia sinensis have shown that the enzymatic machinery responsible for hydrolyzing glycosides like this compound is crucial during the manufacturing process of oolong and black teas to develop their characteristic floral aromas. ebi.ac.ukresearchgate.net

Research on tea flowers has revealed that the concentration of related glycosidically conjugated compounds, such as 1-phenylethanol (B42297) glycosides, varies between different floral stages and organs. acs.org For example, the highest levels of these glycosides were found in the anther of the tea flower. acs.org This suggests a targeted accumulation of these aroma precursors in specific tissues. Similarly, in roses, the expression of genes responsible for producing 2-phenylethanol is tightly regulated and peaks just before the flower opens, leading to an accumulation of its glycosylated forms in the petals. nih.gov This temporal and spatial regulation of biosynthesis and accumulation is likely a common strategy among plants to control the release of floral scents.

Biosynthetic Pathways and Enzymology of 2 Phenylethyl Beta Primeveroside

Identification of Biosynthetic Precursor Molecules

The journey to forming 2-phenylethyl beta-primeveroside begins with the aromatic alcohol 2-phenylethanol (B73330). This compound serves as the foundational aglycone to which sugar moieties are subsequently attached. The biosynthesis of 2-phenylethanol itself has been a subject of detailed study, with key enzymes such as PHENYLACETALDEHYDE SYNTHASE (RhPAAS) and PHENYLACETALDEHYDE REDUCTASE (PAR) identified as crucial players in its production in roses. nih.gov An alternative pathway for 2-phenylethanol synthesis, involving AROMATIC AMINO ACID AMINOTRANSFERASE and PHENYLPYRUVATE DECARBOXYLASE, has also been identified, highlighting the multiple routes plants can employ to produce this key precursor. nih.gov In addition to the aglycone, the formation of this compound requires two sugar donors: UDP-glucose and UDP-xylose. These activated sugars provide the glucose and xylose units that form the disaccharide portion of the final molecule. nih.gov

Sequential Glycosylation Steps: Glucosylation and Xylosylation

The assembly of this compound from its precursors is a two-step glycosylation process. nih.gov First, a glucose molecule is transferred from UDP-glucose to 2-phenylethanol, a reaction known as glucosylation. This results in the formation of the intermediate compound, 2-phenylethyl β-D-glucopyranoside. nii.ac.jp Following this, a xylose molecule is transferred from UDP-xylose to the glucose moiety of the intermediate, a process called xylosylation. This second step completes the formation of the disaccharide and yields the final product, this compound. nih.govnii.ac.jp

Characterization of UDP-Glycosyltransferases (UGTs) Involved (e.g., CsUGT85K11, CsUGT94P1)

The sequential glycosylation steps are catalyzed by specific enzymes belonging to the large family of UDP-glycosyltransferases (UGTs). nih.gov In the tea plant (Camellia sinensis), two key UGTs have been identified and characterized for their roles in the biosynthesis of various aroma β-primeverosides, including this compound. nih.govnii.ac.jp

CsUGT85K11 (CsGT1): This enzyme is responsible for the initial glucosylation step. It catalyzes the transfer of glucose from UDP-glucose to a variety of volatile organic compounds, including 2-phenylethanol, to form their respective β-D-glucopyranosides. nih.govnii.ac.jp Research has shown that CsUGT85K11 exhibits a degree of promiscuity towards its acceptor substrate, being able to glucosylate not only aromatic alcohols like 2-phenylethanol and benzyl (B1604629) alcohol but also monoterpenes and aliphatic alcohols. However, it displays selectivity for the sugar donor, primarily utilizing UDP-glucose. nih.gov

CsUGT94P1 (CsGT2): This enzyme carries out the subsequent xylosylation step. nii.ac.jp It specifically transfers xylose from UDP-xylose to the glucose moiety of the glucoside intermediates, such as 2-phenylethyl β-D-glucopyranoside, to form the final β-primeverosides. nih.govnii.ac.jp These types of UGTs that catalyze sugar-sugar glycosylation are classified as glycoside-specific glycosyltransferases (GGTs) and are crucial for the formation of di- and trisaccharide glycosides in plants. nih.gov

Molecular Cloning and Gene Expression of Relevant UGTs

To understand the genetic basis of this compound biosynthesis, researchers have undertaken the molecular cloning and expression analysis of the UGT genes involved. nih.gov The identification of candidate genes often begins with genome-wide analyses and transcriptomic studies in plants known to produce these compounds, such as Camellia sinensis and Epimedium pubescens. nih.govnih.gov

Once candidate UGT genes are identified, they are cloned to produce recombinant enzymes. nih.gov These enzymes are then expressed, often in microbial systems like E. coli, and their activity is tested against potential substrates to confirm their function. nih.govnih.gov For instance, the expression of CsUGT85K11 and CsUGT94P1 and subsequent biochemical assays have definitively shown their roles in the sequential glycosylation of 2-phenylethanol. nii.ac.jp

Expression studies, such as RNA-seq analysis, have revealed that the expression of these UGT genes can be tissue-specific and developmentally regulated. nih.gov For example, in the tea plant, the metabolic activity for producing aroma β-primeverosides is higher in younger, growing tissues like young leaves and stems. nii.ac.jp This differential expression pattern suggests that the production of these compounds is tightly controlled and may be linked to specific physiological roles in the plant, such as defense. nih.govnii.ac.jp

Regulatory Mechanisms of Glycosyltransferase Activity

The activity of glycosyltransferases is regulated at multiple levels to ensure the precise control of secondary metabolite production. nih.gov Gene expression is a primary point of regulation, with various internal and external factors influencing the transcription levels of UGT genes. nih.gov For example, the expression of some UGTs is induced by biotic and abiotic stresses, such as pathogen attack or changes in light intensity. nih.govnih.gov

Beyond transcriptional control, the catalytic activity of UGT enzymes can be modulated. The availability of both the aglycone substrate and the activated sugar donor is a key determinant of the reaction rate. nih.gov Glycosylation and deglycosylation can act as a regulatory mechanism, controlling the levels of active metabolites by moving them in and out of the cytosol. nih.gov The three-dimensional structure of UGTs, which typically consists of two Rossmann-like domains, is fundamental to their substrate recognition and catalytic activity. nih.gov This structural basis allows for the engineering of UGTs with improved or altered functions, which is a promising area for metabolic engineering. nih.gov

Intermediates in this compound Formation

The primary and essential intermediate in the biosynthesis of this compound is 2-phenylethyl β-D-glucopyranoside . nii.ac.jp This monoglucoside is formed through the action of CsUGT85K11, which attaches a glucose molecule to the 2-phenylethanol aglycone. nih.govnii.ac.jp The formation of this intermediate is a critical prerequisite for the subsequent xylosylation step. The enzyme responsible for the final step, CsUGT94P1, specifically recognizes this glucoside as its substrate, highlighting the sequential and specific nature of the biosynthetic pathway. nih.govnii.ac.jp The presence and accumulation of 2-phenylethyl β-D-glucopyranoside and other similar monoglycosides have been quantified in various plant tissues, providing further evidence for their role as key intermediates in the formation of more complex diglycosides. nii.ac.jp

Enzymatic Hydrolysis and Catabolism of 2 Phenylethyl Beta Primeveroside

Role of β-Primeverosidase in Glycoside Cleavage

β-Primeverosidase (EC 3.2.1.149) is a specialized diglycosidase that plays a pivotal role in the release of aroma compounds from their non-volatile glycosidic precursors. oup.comwikipedia.org In the context of 2-phenylethyl beta-primeveroside, this enzyme specifically targets the bond between the disaccharide (primeverose) and the aglycone (2-phenylethanol). nih.govebi.ac.uk This hydrolytic action liberates the volatile 2-phenylethanol (B73330), a significant contributor to the floral scent of certain beverages and plants. oup.comresearchgate.net

Isolation and Purification of β-Primeverosidase from Plant Sources (e.g., Camellia sinensis)

The primary source for the isolation and study of β-primeverosidase has been the tea plant, Camellia sinensis. nih.gov Researchers have successfully purified this enzyme from various cultivars, including those used for green tea (cv. Yabukita), oolong tea (cv. Shuixian), and black tea (C. sinensis var. assamica). nih.govacs.org

The purification process typically involves several key steps:

Preparation of Acetone (B3395972) Powder: Fresh tea leaves are crushed, often with the aid of dry ice-acetone, and then washed with chilled acetone to remove pigments and other interfering substances. The resulting residue is dried to an acetone powder. nih.govtandfonline.com

Extraction: The acetone powder is suspended in a buffer solution to extract the enzymes. nih.gov

Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate to concentrate the proteins, including β-primeverosidase. acs.orgtandfonline.com

Column Chromatography: The protein concentrate undergoes a series of column chromatography steps for further purification. Common matrices used include CM-Toyopearl and Mono S-HR, which separate proteins based on their charge. acs.orgtandfonline.com

It is worth noting that the purification can be challenging due to the co-elution of β-primeverosidase with β-glucosidases, sometimes resulting in final preparations with minor β-glucosidase activity. nih.gov Affinity chromatography, using ligands like β-primeverosylamidine, has been developed to achieve higher purity and larger quantities of the enzyme. nih.gov

Substrate Specificity and Kinetic Parameters Towards this compound and Analogues

β-Primeverosidase from Camellia sinensis demonstrates a high degree of specificity for its substrates. nih.gov It selectively hydrolyzes the β-glycosidic bond between the disaccharide moiety and the aglycone in β-primeverosides. oup.comnih.gov

Key findings on substrate specificity include:

The enzyme efficiently hydrolyzes naturally occurring β-primeverosides, with this compound being an excellent substrate. nih.govtandfonline.com

It can also hydrolyze other natural diglycosides such as β-vicianoside and β-acuminoside. tandfonline.com

Crucially, it shows little to no activity towards the corresponding monoglycoside, 2-phenylethyl β-D-glucopyranoside. nih.govtandfonline.com

Synthetic, unnatural diglycosides are not hydrolyzed by the enzyme. tandfonline.com

This high specificity indicates that the enzyme recognizes the entire primeverose (6-O-β-D-xylopyranosyl-β-D-glucose) unit for effective catalysis. nih.govtandfonline.com

The kinetic parameters of the recombinant β-primeverosidase from C. sinensis cv. Yabukita have been determined for various substrates.

| Substrate | Relative Activity (%) |

|---|---|

| 2-Phenylethyl β-primeveroside | 100 |

| pNP β-primeveroside | 73 |

| pNP β-D-glucopyranoside | 1.5 |

| pNP β-xyloside | 0 |

| 2-Phenylethyl β-D-glucopyranoside | 0 |

Data derived from studies on recombinant β-primeverosidase. nih.gov

Molecular and Functional Characterization of β-Primeverosidase (e.g., Gene Cloning, Protein Sequence, Family 1 Glycosyl Hydrolase Classification)

Molecular studies have provided significant insights into the structure and function of β-primeverosidase from Camellia sinensis. The gene for this enzyme has been cloned, revealing important details about its protein sequence and classification. oup.comnih.gov

The β-primeverosidase cDNA from C. sinensis cv. Yabukita encodes a polypeptide that includes an N-terminal signal peptide of 28 amino acids and a mature protein of 479 amino acids. oup.comnih.gov The mature protein has a molecular mass of approximately 61 kDa as determined by SDS-PAGE. nih.govacs.orgtandfonline.com

Based on its amino acid sequence, β-primeverosidase shares 50% to 60% identity with β-glucosidases from various plants. oup.comnih.gov This sequence homology places it firmly within the Glycosyl Hydrolase Family 1 (GH1) . oup.comnih.govresearchgate.net The GH1 family is a large group of enzymes that hydrolyze glycosidic bonds and includes β-glucosidases, β-galactosidases, and myrosinases, all sharing a similar structural fold. nih.govwikipedia.orgnih.gov

Expression of the cloned gene in Escherichia coli has produced a recombinant enzyme that exhibits the same high substrate specificity as the native enzyme, confirming its identity and function. oup.comnih.gov

Stereochemical Mechanisms of Enzymatic Hydrolysis (e.g., Retaining Mechanism)

The enzymatic hydrolysis of this compound by β-primeverosidase proceeds through a retaining mechanism . oup.comnih.govebi.ac.uk This means that the stereochemistry at the anomeric carbon of the cleaved glycosidic bond is preserved in the product.

This mechanism was elucidated by monitoring the hydrolysis reaction over time using ¹H-NMR spectroscopy. nih.govresearchgate.net The initial product of the hydrolysis of 2-phenylethyl β-primeveroside (which has a β-anomeric linkage) is the β-anomer of primeverose. researchgate.net This observation is characteristic of a retaining glycosyl hydrolase, which operates via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. researchgate.net

Products of this compound Hydrolysis and their Subsequent Fates (e.g., 2-phenylethanol)

The direct enzymatic hydrolysis of this compound by β-primeverosidase yields two primary products:

Primeverose (6-O-β-D-xylopyranosyl-β-D-glucose) nih.govacs.org

2-Phenylethanol researchgate.nettandfonline.com

The enzyme specifically cleaves the bond between the aglycone and the disaccharide, without further breaking down the primeverose into its constituent monosaccharides (glucose and xylose). researchgate.netacs.org

The liberated 2-phenylethanol is a volatile organic compound with a characteristic rose-like aroma. oup.complantae.org In plants, free 2-phenylethanol can be emitted as a scent molecule, playing roles in attracting pollinators or in defense against herbivores. plantae.orgtandfonline.com Its fate can also involve further metabolic conversions. For instance, it can be converted back into a glucoside, 2-phenylethyl-β-D-glucopyranoside, or potentially be acetylated to form 2-phenethyl acetate, another aromatic compound. oup.comnih.gov In some organisms, 2-phenylethanol can be synthesized or modified through various metabolic pathways originating from the amino acid phenylalanine. tandfonline.comscielo.org.co

Biological and Ecological Roles of 2 Phenylethyl Beta Primeveroside

Contribution to Floral Aroma and Flavor Profiles

2-Phenylethyl beta-primeveroside is a key contributor to the characteristic scents and flavors of several well-known plants, including tea (Camellia sinensis) and jasmine (Jasminum sambac). ebi.ac.uknih.gov It is considered a glycosidic aroma precursor, meaning it is a non-volatile compound that stores a volatile aroma compound, in this case, 2-phenylethanol (B73330), which is known for its pleasant, rose-like fragrance. ebi.ac.ukwikipedia.orgcirad.fr

The compound itself is found in various parts of the plant, including the leaves and flowers. ebi.ac.ukacs.org For instance, it has been isolated from the leaves of oolong tea cultivars and the flower buds of Jasminum sambac. ebi.ac.uk Research has also identified its presence in other plants like Alangium platanifolium and Callianthemum taipaicum. ebi.ac.ukmedchemexpress.com

Release of Aroma Compounds During Processing and Senescence

The release of the fragrant 2-phenylethanol from its non-aromatic precursor, this compound, is a critical process that occurs during specific events like the processing of tea leaves and the natural aging or senescence of flowers. ebi.ac.uknih.gov This transformation is facilitated by the action of a specific enzyme called β-primeverosidase. ebi.ac.uknih.gov

This enzyme specifically targets and hydrolyzes the β-glycosidic bond between the primeverose sugar and the 2-phenylethanol aglycone. ebi.ac.uknih.gov The enzymatic action effectively liberates the volatile 2-phenylethanol, contributing significantly to the development of the final floral aroma in products like oolong and black tea. ebi.ac.uknih.gov Studies have shown that fresh tea leaves have very little odor, and it is during the manufacturing process, where cellular structures are disrupted, that these enzymatic reactions are initiated, leading to the formation of the characteristic tea aroma. researchgate.net The hydrolysis of this compound by β-primeverosidase has been observed to follow a retaining mechanism, a specific type of enzymatic reaction. nih.gov

Influence on Sensory Qualities of Plant Products

The enzymatic release of 2-phenylethanol from this compound directly impacts the sensory qualities of various plant-derived products. The "rose," "fruity," and "floral" notes characteristic of certain wines, for example, are attributed to the presence of 2-phenylethanol and its derivatives. researchgate.net In the food and beverage industry, 2-phenylethanol is a valued organoleptic enhancer, added to products like ice cream, candies, and chewing gum to impart a desirable floral fragrance. nih.gov

The concentration of glycosidically bound aroma compounds, including this compound, is often higher than that of their free volatile counterparts in the fresh plant material. researchgate.net This indicates a significant potential for aroma development that is realized upon processing or senescence. The specific ratio of different glycosidic precursors and the activity of enzymes like β-primeverosidase can lead to the unique and complex aroma profiles of different plant varieties and their products.

Involvement in Plant Defense Mechanisms and Stress Responses

Beyond its role in aroma and flavor, this compound is also implicated in a plant's ability to defend itself against various environmental threats. ebi.ac.uk The stored aglycone, 2-phenylethanol, can be released in response to damage or stress, where it can act as a defensive compound.

Release of Aglycones as Defense Signals or Antimicrobial Agents

The aglycone, 2-phenylethanol, released from this compound, possesses notable antimicrobial properties. medchemexpress.commdpi.comtargetmol.com It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as several fungal species. mdpi.com This suggests that the enzymatic release of 2-phenylethanol upon tissue damage can create an antimicrobial environment at the site of injury, helping to protect the plant from infection. nih.gov The antimicrobial activity of 2-phenylethanol and related compounds like 2-phenylacetic acid has been documented against various plant pathogens. researchgate.net

Role in Herbivore and Pathogen Interactions

The release of 2-phenylethanol is also a component of the plant's response to herbivory. oup.com Many plants produce a diverse array of secondary metabolites, including volatile organic compounds, to deter herbivores or attract their natural enemies. nih.govutrgv.edu Studies on poplar trees have shown that the accumulation of 2-phenylethyl-β-d-glucopyranoside, a related compound, increases in response to damage from gypsy moth caterpillars. oup.com This suggests that the stored glycosides of 2-phenylethanol can be part of an induced defense mechanism.

Furthermore, research on wheat has indicated that 2-phenylethanol can inhibit the growth of the fungal pathogen Fusarium graminearum, which causes Fusarium head blight. nih.gov The study found that 2-phenylethanol could disrupt the pathogen's cellular processes and reduce the production of mycotoxins. nih.gov This highlights the potential for the released aglycone to play a direct role in protecting the plant from pathogenic fungi. The broader class of phenylpropanoids, from which 2-phenylethanol is derived, is well-known for its role in plant defense against a wide range of herbivores and pathogens. utrgv.edu

Advanced Analytical Methodologies for 2 Phenylethyl Beta Primeveroside Research

Extraction and Pre-concentration Techniques for Glycosidic Compounds

The initial and critical step in the analysis of 2-phenylethyl beta-primeveroside from plant matrices involves its efficient extraction and pre-concentration. Given its glycosidic nature, specific methods are employed to isolate it from a complex mixture of other phytochemicals.

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of glycosides from crude plant extracts. ufba.br This method relies on the partitioning of the analyte between a solid sorbent and a liquid phase. For glycosidic compounds, sorbents like C18 or other polymeric phases are often utilized, which can effectively retain the compound of interest while allowing interfering substances to pass through. The retained glycoside can then be eluted using a suitable solvent, resulting in a cleaner and more concentrated sample for subsequent analysis.

Modern microextraction methods, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), offer miniaturized and often solvent-less alternatives for sample preparation. rjraap.com These techniques are particularly valuable for trace analysis and are compatible with mass spectrometry. For instance, a study on herbal preparations utilized headspace SPME coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile compounds, a technique that could be adapted for the aglycone part of this compound after hydrolysis. rjraap.com

Furthermore, techniques like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) can enhance the extraction efficiency of phenolic compounds from plant materials by using microwave or ultrasonic energy to disrupt cell walls and improve solvent penetration. nih.gov The choice of extraction solvent is also crucial, with polar solvents like methanol (B129727) and ethanol (B145695) being effective for extracting glycosides. nih.gov The optimization of extraction parameters such as temperature, time, and solvent composition is essential to maximize the yield of this compound while minimizing the degradation of the compound. nih.gov

Chromatographic Separation Techniques

Following extraction, chromatographic methods are indispensable for the separation of this compound from other co-extracted compounds. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) are the most powerful and commonly used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like glycosides. In the context of this compound research, reversed-phase HPLC is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a gradient of water and acetonitrile (B52724) or methanol.

A study focused on the simultaneous quantification of eight primary aroma glycosides in tea, including this compound, developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. researchgate.net This method, after systematic optimization of multiple reaction monitoring (MRM) parameters, proved to be highly sensitive and accurate for the efficient extraction and quantification of these aroma glycosides. researchgate.net

Ultra-High Performance Liquid Chromatography (UPLC) Methods

UPLC represents a significant advancement over conventional HPLC, offering higher resolution, faster analysis times, and greater sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm).

An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was successfully established for the simultaneous determination of six glycosidic aroma precursors in pomelo, which included this compound. researchgate.net This method demonstrated rapidity, high sensitivity, and good accuracy, with the six glycosides being effectively separated within a short 13-minute run time. researchgate.net Another study utilized UPLC coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOF-MS) for the characterization of 2-(2-phenylethyl)chromone (B1200894) derivatives in agarwood, showcasing the power of UPLC in resolving complex mixtures of related compounds. mdpi.comsemanticscholar.org

The following table summarizes the key parameters of a UPLC method used for the analysis of related compounds, which can be adapted for this compound:

| Parameter | Value |

| Column | InertSustainSwift™ C18 (2.1 mm × 150 mm, 1.9 µm) |

| Mobile Phase | A: Acetonitrile, B: 0.1% Formic acid in water |

| Gradient | 10% A (0-3 min), 10-30% A (3-8 min), 30-50% A (8-25 min), 50-100% A (25-32 min), 100% A (32-35 min) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

This data is based on a method for 2-(2-phenylethyl)chromones and serves as an illustrative example. mdpi.com

Spectroscopic Techniques for Structural Elucidation

Once isolated, the definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., 1H-NMR, 13C-NMR, 2D-NMR)

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. One-dimensional (1D) NMR experiments like ¹H-NMR and ¹³C-NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.

For this compound, ¹H-NMR spectra would reveal signals corresponding to the protons of the 2-phenylethyl group, the glucose unit, and the xylose unit. ebi.ac.uk The stereochemistry of the enzymatic hydrolysis of this compound by β-primeverosidase has been investigated using ¹H-NMR spectroscopy, which showed that the enzyme acts via a retaining mechanism. ebi.ac.ukresearchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between different parts of the molecule. These techniques allow for the unambiguous assignment of all proton and carbon signals and confirm the linkage between the sugar moieties and the aglycone. acs.orgphytobank.ca

Mass Spectrometry (MS and MS/MS) for Molecular Confirmation and Fragmentation Analysis (e.g., HRFABMS, HR-ESI-MS, ESI-MS, LC-MS, UPLC-MS/MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) techniques like HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) can determine the molecular formula of this compound with high accuracy. acs.org

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation through fragmentation analysis. spectrabase.com By inducing fragmentation of the parent ion, characteristic fragment ions are produced that correspond to the different structural units of the molecule, such as the loss of the xylose and glucose units. For example, in the UPLC-MS/MS analysis of glycosidic aroma precursors in pomelo, the fragmentation patterns of compounds including this compound were used for their identification and quantification. researchgate.net The combination of liquid chromatography with mass spectrometry (LC-MS and UPLC-MS/MS) is a powerful approach that provides both separation and structural information in a single analysis. nih.govacs.orgphytobank.caresearchgate.net

The following table lists the key mass spectral data for this compound:

| Property | Value |

| Molecular Formula | C₁₉H₂₈O₁₀ |

| Molecular Weight | 416.4 g/mol |

| Monoisotopic Mass | 416.16824709 Da |

Data obtained from PubChem. nih.gov

Quantitative Analysis and Metabolomics Approaches

The quantitative analysis and metabolomic investigation of this compound are crucial for understanding its biosynthesis, distribution, and role as a significant aroma precursor in various plants, most notably in tea (Camellia sinensis). Advanced analytical techniques have enabled researchers to precisely quantify this compound and situate it within the broader metabolic network of the organism.

Detailed research has focused on the enzymatic processes that govern the release of aromatic compounds from this compound. The enzyme β-primeverosidase, purified from fresh tea leaves, specifically hydrolyzes the β-glycosidic bond between the disaccharide (primeverose) and the aglycon (2-phenylethanol). ebi.ac.uk This action is a key step in the formation of the floral aroma characteristic of oolong and black teas. ebi.ac.uk The enzyme is highly selective, acting on β-primeverosides but not on related compounds like 2-phenylethyl β-D-glucopyranoside. ebi.ac.uk

Metabolomics approaches have been instrumental in elucidating the metabolic pathways and regulatory mechanisms involving this compound. In Camellia sinensis, this compound is recognized as a major aroma precursor. sci-hub.st Its biosynthesis is a multi-step process involving sequential glycosylations catalyzed by specific glycosyltransferases. nii.ac.jp Untargeted metabolomics studies using techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) have successfully profiled thousands of metabolites, including glycosides like this compound, to track biochemical changes during tea processing. nih.gov These studies reveal significant fluctuations in metabolite levels, underscoring the dynamic nature of these compounds during processes like withering, fermentation, and drying. nih.gov

Furthermore, ¹H-Nuclear Magnetic Resonance (¹H-NMR) spectroscopy has been employed to monitor the enzymatic hydrolysis of this compound in real-time. researchgate.net This technique allows for the direct observation of the substrate's conversion and the formation of its products, confirming the stereochemistry of the enzymatic reaction. researchgate.net

Detailed Research Findings

Research into this compound has yielded specific insights through various analytical methodologies. The following tables summarize key methods and findings from relevant studies.

Interactive Data Table: Advanced Analytical Methods for this compound Quantification

| Methodology | Detector/Spectrometer | Application Example |

|---|---|---|

| ¹H-NMR Spectroscopy | Nuclear Magnetic Resonance Spectrometer | Real-time monitoring of the hydrolysis of this compound by β-primeverosidase to determine reaction kinetics and stereochemistry. researchgate.net |

| UHPLC-MS | Q Exactive HF/X Mass Spectrometer | Non-volatile metabolite profiling in black tea processing to identify and track changes in hundreds of compounds, including glycosidic aroma precursors. nih.gov |

| High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) | Mass Spectrometer | Used for the structural confirmation and elemental analysis of synthetically prepared this compound and related diglycosides. tandfonline.com |

Interactive Data Table: Metabolomics Studies Involving this compound

| Study Focus | Organism | Analytical Platform | Key Findings |

|---|---|---|---|

| Aroma Formation in Tea | Camellia sinensis | ¹H-NMR Spectroscopy, Enzyme Assays | Demonstrated that β-primeverosidase specifically hydrolyzes this compound to release the aroma compound 2-phenylethanol (B73330), a key step in tea aroma development. ebi.ac.ukresearchgate.net |

| Biosynthesis of Aroma Precursors | Camellia sinensis | Recombinant Protein Expression, Enzyme Assays | Identified that the biosynthesis of this compound occurs via sequential glycosylation, first producing 2-phenylethyl β-D-glucopyranoside, which is then xylosylated. nii.ac.jp |

| Metabolite Changes During Tea Processing | Camellia sinensis var. assamica | UHPLC-Q Exactive HF/X | Revealed significant fluctuations in volatile and non-volatile compounds, including aroma precursors, throughout the five stages of black tea processing. nih.gov |

These advanced methods provide a robust framework for the quantitative analysis of this compound, enabling a deeper understanding of its role in plant biochemistry and its contribution to the desirable aroma profiles of products like tea.

Emerging Research Frontiers and Future Perspectives on 2 Phenylethyl Beta Primeveroside

Elucidation of Comprehensive Metabolic Networks

The metabolism of 2-phenylethyl beta-primeveroside involves both its biosynthesis and its enzymatic breakdown, which are crucial for aroma formation in plants like tea.

The biosynthesis is a sequential process catalyzed by specific enzymes. The initial precursor is 2-phenylethanol (B73330), which itself is synthesized through various metabolic pathways. researchgate.net The formation of this compound then occurs in two main glycosylation steps:

Glucosylation: An enzyme, UDP-glycosyltransferase (UGT), catalyzes the transfer of a glucose molecule from UDP-glucose to 2-phenylethanol. This reaction forms 2-phenylethyl β-D-glucopyranoside. nii.ac.jp

Xylosylation: A second, distinct UGT then transfers a xylose molecule from UDP-xylose to the 6-position of the glucose moiety of 2-phenylethyl β-D-glucopyranoside, completing the formation of this compound. nii.ac.jp

The breakdown, or hydrolysis, of this compound is a key step in the release of the volatile aroma compound. This reaction is catalyzed by a specific disaccharide-specific glycosidase called β-primeverosidase. ebi.ac.uk This enzyme specifically cleaves the β-glycosidic bond between the primeverose sugar and the 2-phenylethanol aglycone, releasing the intact primeverose disaccharide and the free 2-phenylethanol. ebi.ac.ukresearchgate.net Studies using 1H-NMR spectroscopy have confirmed that this hydrolysis occurs through a retaining mechanism. researchgate.net The β-primeverosidase in tea leaves is highly specific and does not act on the intermediate monoglucoside (2-phenylethyl β-D-glucopyranoside), indicating a tightly regulated pathway for aroma release. ebi.ac.uk

| Enzyme Class | Specific Enzyme/Function | Substrate | Product | Plant Source |

| Glycosyltransferase | Catalyzes glucosylation of 2-phenylethanol | 2-phenylethanol | 2-phenylethyl β-D-glucopyranoside | Camellia sinensis |

| Glycosyltransferase | Catalyzes xylosylation of the glucoside | 2-phenylethyl β-D-glucopyranoside | This compound | Camellia sinensis |

| Glycosidase | β-primeverosidase | This compound | 2-phenylethanol + Primeverose | Camellia sinensis |

Genetic Engineering for Modulating Glycoside Profiles in Plants

Genetic engineering offers powerful tools for modifying plant metabolic pathways to enhance desirable traits, such as aroma. nih.govyoutube.com The modulation of the glycoside profile, specifically the concentration of this compound, in plants like Camellia sinensis is a promising area of research.

The primary targets for genetic engineering are the genes that encode the key enzymes in the compound's metabolic network: the UDP-glycosyltransferases (UGTs) responsible for its synthesis and the β-primeverosidase responsible for its hydrolysis.

Enhancing Biosynthesis: By identifying the specific UGT genes involved in the sequential glycosylation of 2-phenylethanol, researchers can use techniques like overexpression to increase their expression. nii.ac.jp This would theoretically lead to a higher rate of synthesis and accumulation of this compound in the plant tissues, such as tea leaves. A higher concentration of this precursor could result in a more intense floral aroma upon processing.

Controlling Hydrolysis: The gene encoding β-primeverosidase is another critical target. Modulating its expression could control the timing and extent of aroma release. For instance, engineering plants with a version of the enzyme that is activated only under specific conditions (e.g., during a particular stage of tea processing) could provide precise control over the final aroma profile of the product.

These genetic modifications rely on established plant transformation techniques, which have been successfully used to alter various plant characteristics. nih.gov The development of advanced gene-editing tools further enhances the precision with which these metabolic pathways can be rewired to produce novel or improved plant varieties. youtube.com

Applications in Food Science and Plant Biotechnology

The role of this compound as an aroma precursor gives it significant applications in food science and provides a valuable target for plant biotechnology.

Applications in Food Science: The primary application in food science is in the flavor and fragrance industry, particularly in tea production. Fresh tea leaves have little to no floral aroma. researchgate.net The characteristic floral notes of oolong and black teas are developed during the manufacturing process (e.g., rolling, fermentation), which facilitates the interaction between glycosidic precursors like this compound and hydrolyzing enzymes like β-primeverosidase. ebi.ac.uk

Aroma Enhancement: Understanding the kinetics of this enzymatic hydrolysis allows food scientists to optimize processing conditions to maximize the release of 2-phenylethanol, thereby enhancing the floral aroma of the final tea product.

Natural Flavor Production: The compound is a potential biomarker for the consumption of foods like green tea, black tea, and herbal teas. hmdb.caphytobank.ca Biotechnological production of 2-phenylethanol from natural precursors is highly sought after, as "natural" labeled flavor compounds are in high demand.

Applications in Plant Biotechnology: In plant biotechnology, the focus is on improving crop traits.

Crop Improvement: By using the genetic engineering strategies outlined previously, it is possible to develop new tea cultivars with consistently higher levels of this compound. This could lead to premium tea varieties with superior and more reliable aroma profiles.

Stress Response: Glycosylation in plants is also linked to defense mechanisms. While the specific role of this compound in defense is still being explored, the release of volatile compounds from glycosides can act as a defense against herbivores or pathogens. ebi.ac.uk Engineering these pathways could potentially enhance the natural resilience of the tea plant.

Advanced Bioinformatic and Computational Approaches for Glycosyltransferase and Glycosidase Studies

The study of glycosylation is complex due to the branched nature of glycans and the large families of enzymes involved. ucdavis.edu Advanced bioinformatic and computational approaches are indispensable for identifying and characterizing the glycosyltransferases and glycosidases that metabolize this compound. nih.govnih.gov

Databases and Repositories: Glycoscience relies on specialized databases. Resources like KEGG GLYCAN, GlycomeDB, and GlyTouCan serve as repositories for glycan structures and related pathway information. nih.gov Researchers can query these databases to find information on primeverosides and the enzymes known to act on them.

Gene Identification and Classification: Bioinformatic systems are used for the comprehensive identification of "glycogenes" (genes involved in glycosylation) from genome sequences. nih.gov By using methods like profile Hidden Markov Models (HMM), scientists can scan a plant's genome (like that of Camellia sinensis) to find candidate genes for UGTs and glycosidases. These candidates can then be classified into families, helping to predict their function and potential substrates. nih.gov

Structural and Functional Prediction: Computational tools can predict the 3D structure of these enzymes. nih.gov This structural information is crucial for understanding how the enzyme binds to its substrate (e.g., how β-primeverosidase recognizes the primeverose structure). Software can also model the enzyme-substrate interaction, providing insights into the catalytic mechanism and substrate specificity, which can guide wet-lab experiments for functional validation. beilstein-institut.de

| Bioinformatic Tool/Approach | Application in Glycoside Research | Example/Database |

| Glycan Databases | Store and retrieve information on glycan structures and pathways. | KEGG GLYCAN, GlycomeDB, GlyTouCan nih.gov |

| Sequence Homology | Identify candidate genes for glycosyltransferases and glycosidases based on sequence similarity. | BLAST, Profile HMMs nih.gov |

| Structural Modeling | Predict the 3D structure of enzymes to understand substrate binding and mechanism. | GlycoFragment, Distance Mapping nih.gov |

| Network Analysis | Construct and simulate metabolic networks to understand pathway dynamics. | Glycosylation Network Analysis Toolbox (GNAT) nih.gov |

Q & A

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH) and monitor degradation via UPLC-PDA. Identify degradation products using LC-MS/MS and assess toxicity via in silico tools (e.g., DEREK). Establish shelf-life predictions via the Arrhenius equation .

Tables for Key Data

| Analytical Technique | Key Parameters | Application | Reference |

|---|---|---|---|

| GC-MS | EI at 70 eV; m/z 91, 107, 121 | Fragmentation pattern analysis | |

| NMR | 600 MHz; DMSO-d₆; HSQC, HMBC | Structural elucidation of glycosidic bonds | |

| HPLC-PDA | C18 column; 0.1% formic acid gradient | Purity assessment and quantification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.